1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- is a compound that falls under the category of isobenzofuranones, which are a class of organic compounds known for their diverse biological activities. This specific compound is characterized by the presence of a methoxy group and a methyl group attached to the isobenzofuranone structure, contributing to its unique properties and potential applications in various scientific fields.
The compound can be sourced from chemical databases such as Chemsrc and Chem960, where it is cataloged under various identifiers including its CAS number, which is 88440-78-2. It has been referenced in scientific literature for its biological activities and potential applications in medicinal chemistry.
1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- is classified as a lactone due to the cyclic ester functional group present in its structure. It belongs to the broader category of aromatic compounds and specifically to the subclass of benzofurans, which are known for their roles in pharmaceuticals and natural products.
The synthesis of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- typically involves several methods:
The exact conditions for these reactions may vary, including temperature, solvent choice, and reaction time. For instance, a typical reaction might be conducted under reflux conditions with an appropriate catalyst to facilitate the cyclization process.
The molecular structure of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- features a fused ring system consisting of a benzene ring and a furan ring. The methoxy group is located at the 7-position and a methyl group at the 3-position of the isobenzofuranone core.
COC1=C(C(=O)O)C=CC2=C1C=CC=C2O
.1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- can undergo various chemical reactions typical for aromatic compounds:
These reactions often require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
The mechanism of action for 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- involves its interaction with biological targets:
Studies have demonstrated that derivatives of isobenzofuranones possess significant biological activity, suggesting that this compound may also exhibit similar effects.
Physical property data such as density and boiling point are often not readily available but can be estimated based on similar compounds within the same class.
1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- has several potential applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3